molecular formula C17H28N2O B7586044 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

Numéro de catalogue: B7586044
Poids moléculaire: 276.4 g/mol
Clé InChI: GKPJMXNMVUUIDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat infantile spasms and refractory complex partial seizures. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity.

Mécanisme D'action

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one acts as a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties. This compound has also been found to have analgesic properties, although the exact mechanism of action is not fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. It has also been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Orientations Futures

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several potential future directions for research. It has been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders. Future research could focus on investigating the long-term safety profile of this compound, as well as its potential use in other neurological and psychiatric disorders. Additionally, further research could focus on elucidating the exact mechanism of action of this compound, which could have implications for the development of new drugs targeting the GABAergic system.

Méthodes De Synthèse

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis involves the protection of the amino group of vigabatrin, followed by the introduction of the cyclohexenyl group and the piperidine ring. The final step involves the deprotection of the amino group to yield this compound.

Applications De Recherche Scientifique

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anticonvulsant, antiepileptic, anxiolytic, and analgesic properties. This compound has also been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway.

Propriétés

IUPAC Name

1-[(1-cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c20-17-8-4-5-11-19(17)14-15-9-12-18(13-10-15)16-6-2-1-3-7-16/h2,6,15-16H,1,3-5,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPJMXNMVUUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2CCN(CC2)C3CCCC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.